molecular formula C7H5N5O2S2 B1273682 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 499771-19-6

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1273682
CAS RN: 499771-19-6
M. Wt: 255.3 g/mol
InChI Key: FYXLANAMYDYSCN-UHFFFAOYSA-N
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Description

The compound “5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine” is a heterocyclic compound with a molecular formula of C7H5N5O2S2 . It has a molecular weight of 255.3 g/mol . The IUPAC name for this compound is 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazole-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-2-1-4(3-9-5)12(13)14/h1-3H,(H2,8,10) . The Canonical SMILES for this compound is C1=CC(=NC=C1N+[O-])SC2=NN=C(S2)N .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 164 Ų and a complexity of 264 . It has one hydrogen bond donor count and eight hydrogen bond acceptor counts . It also has two rotatable bond counts .

Scientific Research Applications

Nanotechnology

Lastly, in the field of nanotechnology, this compound might be used to create functionalized nanoparticles for various applications, including targeted drug delivery, imaging, or as sensors in biomedical devices.

Each application area presents unique challenges and opportunities for research and development, making 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine a compound of significant interest across multiple scientific disciplines. The ongoing exploration of its properties and potential uses continues to contribute to advancements in science and technology .

properties

IUPAC Name

5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXLANAMYDYSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384443
Record name 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

CAS RN

499771-19-6
Record name 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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